molecular formula C18H21N3O B14952817 1-[4-(2,5-dimethylphenoxy)butyl]-1H-benzotriazole

1-[4-(2,5-dimethylphenoxy)butyl]-1H-benzotriazole

Cat. No.: B14952817
M. Wt: 295.4 g/mol
InChI Key: XLZZCFHYUNGCRN-UHFFFAOYSA-N
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Description

1-[4-(2,5-dimethylphenoxy)butyl]-1H-benzotriazole is a synthetic organic compound belonging to the class of benzotriazoles Benzotriazoles are known for their diverse applications, particularly as corrosion inhibitors, UV stabilizers, and intermediates in organic synthesis

Preparation Methods

The synthesis of 1-[4-(2,5-dimethylphenoxy)butyl]-1H-benzotriazole typically involves the following steps:

    Starting Materials: The synthesis begins with 2,5-dimethylphenol and 1-bromobutane as the primary starting materials.

    Etherification: 2,5-dimethylphenol undergoes etherification with 1-bromobutane in the presence of a base such as potassium carbonate to form 4-(2,5-dimethylphenoxy)butane.

    Nucleophilic Substitution: The intermediate 4-(2,5-dimethylphenoxy)butane is then reacted with sodium azide to introduce the azide group, forming 4-(2,5-dimethylphenoxy)butyl azide.

    Cyclization: Finally, the azide undergoes cyclization in the presence of a reducing agent like triphenylphosphine to yield this compound.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

1-[4-(2,5-dimethylphenoxy)butyl]-1H-benzotriazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate, leading to the formation of corresponding quinones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, converting the benzotriazole ring to a dihydrobenzotriazole.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzotriazole ring, using reagents like alkyl halides or acyl chlorides.

    Hydrolysis: Acidic or basic hydrolysis can break the ether bond, yielding 2,5-dimethylphenol and the corresponding butylbenzotriazole derivative.

Scientific Research Applications

1-[4-(2,5-dimethylphenoxy)butyl]-1H-benzotriazole has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of bacterial infections and cancer.

    Industry: It is used as a corrosion inhibitor in various industrial applications, protecting metals from oxidative damage.

Mechanism of Action

The mechanism of action of 1-[4-(2,5-dimethylphenoxy)butyl]-1H-benzotriazole involves its interaction with molecular targets such as enzymes and receptors. The benzotriazole ring can form coordination complexes with metal ions, inhibiting enzymatic activities that require metal cofactors. Additionally, the compound’s phenoxybutyl side chain can interact with hydrophobic pockets in proteins, modulating their function.

Comparison with Similar Compounds

1-[4-(2,5-dimethylphenoxy)butyl]-1H-benzotriazole can be compared with other benzotriazole derivatives such as:

Properties

Molecular Formula

C18H21N3O

Molecular Weight

295.4 g/mol

IUPAC Name

1-[4-(2,5-dimethylphenoxy)butyl]benzotriazole

InChI

InChI=1S/C18H21N3O/c1-14-9-10-15(2)18(13-14)22-12-6-5-11-21-17-8-4-3-7-16(17)19-20-21/h3-4,7-10,13H,5-6,11-12H2,1-2H3

InChI Key

XLZZCFHYUNGCRN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)OCCCCN2C3=CC=CC=C3N=N2

Origin of Product

United States

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